molecular formula C18H15N3O3S B15119629 Methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate

Methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate

Cat. No.: B15119629
M. Wt: 353.4 g/mol
InChI Key: FKTFLDYZYRDFDL-UHFFFAOYSA-N
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Description

Methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate typically involves multiple steps. One common method starts with the preparation of methyl 2-chloroacetamido benzoate, which is then reacted with quinazolin-4-ylsulfanyl acetic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit bacterial quorum sensing, thereby reducing biofilm formation and virulence . Additionally, it can interfere with cellular pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate is unique due to its specific structural features that allow it to interact with multiple biological targets. Its ability to inhibit quorum sensing and biofilm formation makes it a promising candidate for developing new antimicrobial agents .

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]benzoate

InChI

InChI=1S/C18H15N3O3S/c1-24-18(23)13-7-3-5-9-15(13)21-16(22)10-25-17-12-6-2-4-8-14(12)19-11-20-17/h2-9,11H,10H2,1H3,(H,21,22)

InChI Key

FKTFLDYZYRDFDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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